molecular formula C17H19FN4O2 B10922686 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10922686
M. Wt: 330.36 g/mol
InChI Key: HBKUOKWVIRIXFZ-UHFFFAOYSA-N
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Description

3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~5~-(4-FLUORO-2-METHYLPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~5~-(4-FLUORO-2-METHYLPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide.

    Synthesis of the isoxazole ring: This step involves the reaction of hydroxylamine with an appropriate β-keto ester to form the isoxazole ring.

    Coupling of the pyrazole and isoxazole rings: The final step involves coupling the pyrazole and isoxazole intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of dihydroisoxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce dihydroisoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: The compound may have potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.

Industry

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~5~-(4-FLUORO-2-METHYLPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~5~-(4-CHLORO-2-METHYLPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~5~-(4-BROMO-2-METHYLPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~5~-(4-FLUORO-2-METHYLPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom on the phenyl ring, for example, can enhance its metabolic stability and binding affinity to certain targets.

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H19FN4O2/c1-4-22-9-13(11(3)20-22)15-8-16(24-21-15)17(23)19-14-6-5-12(18)7-10(14)2/h5-7,9,16H,4,8H2,1-3H3,(H,19,23)

InChI Key

HBKUOKWVIRIXFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(C=C(C=C3)F)C

Origin of Product

United States

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